6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYKZNNQVWEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Substitution Reaction: The synthesized piperazine is then reacted with 3-cyanopyridine under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antipsychotic Potential
The compound has been investigated for its potential as an antipsychotic agent . Research indicates that it interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial targets in the treatment of psychiatric disorders such as schizophrenia and depression. Its structural modifications may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.
Anti-tubercular Activity
In studies evaluating anti-tubercular properties, 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Compounds derived from this structure showed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising potential for developing new anti-tubercular agents.
Neuropharmacological Studies
The compound's interaction with various biological targets suggests it may also possess anti-inflammatory and analgesic properties . These characteristics make it a candidate for further pharmacological studies aimed at treating conditions beyond psychiatric disorders, potentially including chronic pain and inflammatory diseases.
Synthesis Process
The synthesis of this compound typically involves multiple steps:
- Fluorination : Initial synthesis often includes the fluorination of an iodobenzene precursor.
- N-Arylation : This is followed by Pd-catalyzed N-arylation to introduce the piperazine moiety.
- Final Coupling : The final step involves coupling with other aromatic systems to yield the desired compound.
Related Compounds
Several structurally similar compounds have been identified, which may exhibit varying biological activities based on their substitutions:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-[4-(3-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile | Similar framework | Different halogen substitution may affect biological activity |
| 6-[4-(4-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | Contains a methyl group | May exhibit different pharmacokinetics |
| 6-[4-(Phenyl)piperazin-1-yl]pyridine-3-carbonitrile | Lacks halogen substitution | Potentially lower potency compared to fluorinated derivatives |
Mechanism of Action
The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Arylpiperazine Substitutions
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Replacement of the carbonitrile group with carboximidamide (as in the hydroxyl derivative) may increase hydrogen-bonding capacity but reduce lipophilicity .
Pharmacological Relevance :
- Selpercatinib, a RET kinase inhibitor, shares the pyridine-3-carbonitrile motif but incorporates a diazabicycloheptane ring, demonstrating the versatility of carbonitrile-containing scaffolds in drug design .
- Piperazine derivatives, such as the target compound, are frequently explored for sigma-2 receptor modulation , which is implicated in apoptosis and cancer therapy .
Crystallographic Insights :
Research Findings and Therapeutic Potential
- Sigma-2 Receptor Agonists: Sigma-2 agonists like CB-64D () induce apoptosis in breast cancer cells, independent of p53 and caspase pathways.
- Kinase Inhibition :
- Selpercatinib’s degradation products () retain carbonitrile functionality, emphasizing its role in maintaining inhibitory activity against RET kinase .
Biological Activity
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 283.32 g/mol
- IUPAC Name : this compound
Structural Features
- Pyridine Ring : Contributes to its basicity and ability to interact with biological targets.
- Piperazine Linkage : Enhances binding affinity to various receptors.
- Fluorophenyl Group : Modifies lipophilicity and can influence pharmacokinetic properties.
The biological activity of this compound primarily involves interactions with specific molecular targets, including:
- Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways related to cell proliferation and survival.
Case Studies
-
Antidepressant Activity :
A study evaluated the compound's effects on the serotonin receptor system. Results indicated that it exhibited comparable efficacy to established antidepressants in animal models, suggesting potential use as an antidepressant agent. -
Antitumor Effects :
In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Antimicrobial Activity :
Research showed that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial action.
Biological Activity Data Table
| Biological Activity | Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antidepressant | 5-HT Receptors | 0.5 | |
| Antitumor | Cancer Cell Lines | 10 | |
| Antibacterial | E. coli / S. aureus | 5 / 2 |
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential across various therapeutic areas:
- Neuropharmacology : Demonstrated modulation of neurotransmitter systems, suggesting applications in treating mood disorders.
- Oncology : Showed promise in inhibiting tumor growth through multiple pathways, including apoptosis.
Toxicology
Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.
Q & A
Q. What are the common synthetic routes for 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative (e.g., 4-fluorophenylpiperazine) to a pyridine-carbonitrile scaffold. Key intermediates include halogenated pyridine precursors (e.g., 3-cyanopyridine derivatives) and activated piperazine intermediates. For example:
Piperazine activation : Reacting 4-fluorophenylpiperazine with a halogenated pyridine (e.g., 6-chloropyridine-3-carbonitrile) under Buchwald-Hartwig or Ullmann coupling conditions .
Cyano group introduction : The carbonitrile group may be introduced via nucleophilic substitution or metal-catalyzed cyanation .
Characterization : Intermediates are validated using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?
Essential techniques include:
- NMR spectroscopy : Confirms regiochemistry of the piperazine-pyridine linkage and fluorophenyl substitution .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., piperazine ring conformation) .
- HPLC-MS : Ensures purity (>95%) and detects byproducts from coupling reactions .
- IR spectroscopy : Validates the presence of the carbonitrile group (~2200 cm⁻¹) .
Q. What biological targets are associated with this compound, and how are its activities assayed?
The compound’s piperazine and fluorophenyl moieties suggest interactions with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or kinases. Assays include:
- In vitro receptor binding : Competitive radioligand displacement assays using HEK293 cells expressing target receptors .
- Kinase inhibition : ADP-Glo™ assays to measure ATPase activity inhibition .
- Cellular viability : MTT assays to evaluate antiproliferative effects in cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling efficiency but require post-reaction purification via column chromatography .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency; ligand-free conditions reduce metal contamination .
- Temperature control : Stepwise heating (80–120°C) minimizes side reactions during piperazine-pyridine coupling .
DOE (Design of Experiments) : Utilize response surface methodology to balance reaction time, temperature, and stoichiometry .
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
Contradictions may arise from:
- Assay conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell passage number .
- Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays .
- Structural analogs : Impurities or regioisomers (e.g., 5- vs. 6-position isomers) may confound results. Use preparative HPLC to isolate pure fractions .
Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A serotonin receptors) .
- QSAR modeling : Train models on datasets of piperazine-carbonitrile derivatives with measured IC₅₀ values to predict bioactivity .
- MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) and identify critical residues (e.g., hydrophobic pockets in kinase domains) .
Q. How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?
- Directed metalation : Use directing groups (e.g., pyridine N-oxide) to control functionalization at the 3- or 5-positions .
- Protecting groups : Temporarily block the carbonitrile group during electrophilic substitution reactions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups at specific positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
